molecular formula C14H9Cl3N2O B14804235 N'-(2,3,5-Trichlorobenzylidene)benzohydrazide

N'-(2,3,5-Trichlorobenzylidene)benzohydrazide

Cat. No.: B14804235
M. Wt: 327.6 g/mol
InChI Key: IJPYPYOUYGYQIQ-QGMBQPNBSA-N
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Description

N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE is a chemical compound with the molecular formula C14H9Cl3N2O and a molecular weight of 327.59 g/mol . It is known for its unique structure, which includes a trichlorophenyl group and a methyleneamino linkage to a benzamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE typically involves the reaction of 2,3,5-trichlorobenzaldehyde with benzohydrazide under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE
  • N-[(2,3,4-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE
  • N-[(2,3,6-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE

Uniqueness

N-[(2,3,5-TRICHLOROPHENYL)METHYLENEAMINO]BENZAMIDE is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

N-[(E)-(2,3,5-trichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9Cl3N2O/c15-11-6-10(13(17)12(16)7-11)8-18-19-14(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)/b18-8+

InChI Key

IJPYPYOUYGYQIQ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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